molecular formula C4H5N3O3 B15306406 5-methoxy-3-nitro-1H-pyrazole

5-methoxy-3-nitro-1H-pyrazole

Cat. No.: B15306406
M. Wt: 143.10 g/mol
InChI Key: ROTJZXXCHVWTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Heterocyclic Core in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.comnih.gov Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. mdpi.comnih.gov Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. numberanalytics.comnih.govnih.govallresearchjournal.compharmaguideline.com

The versatility of the pyrazole ring is also evident in its applications beyond pharmaceuticals. Pyrazole-containing compounds are integral to the development of agrochemicals like pesticides and herbicides, as well as in materials science for creating luminescent compounds, conducting polymers, and liquid crystals. numberanalytics.comnih.gov The ability of the pyrazole core to be readily functionalized allows chemists to fine-tune the properties of the resulting molecules for a vast array of applications. nih.govnih.gov This has led to the approval of over 40 pyrazole-containing drugs by the FDA, including the well-known anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil. mdpi.comtaylorandfrancis.com

Contextualization of Substituted Pyrazoles in Advanced Organic Synthesis

The synthesis of substituted pyrazoles is a mature yet continually evolving area of organic chemistry. nih.gov The functionalization of the pyrazole ring is crucial for modulating its chemical and biological properties. nih.gov The electron-rich nature of the pyrazole system makes it amenable to various synthetic transformations. nih.gov

Classic and modern synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole core. The most fundamental method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.commdpi.com Other common methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes. pharmaguideline.commdpi.com

Modern synthetic methods have expanded the toolkit for creating substituted pyrazoles with high efficiency and regioselectivity. mdpi.comrsc.org These include multicomponent reactions, which allow for the construction of complex pyrazole derivatives in a single step, and transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com The ability to introduce specific substituents in a controlled manner is paramount in developing new drugs, agrochemicals, and materials. For instance, the introduction of nitro groups is of particular interest in the field of energetic materials due to the enhanced density and oxygen balance they impart. nih.gov The synthesis of nitropyrazoles often involves direct nitration or the thermal rearrangement of N-nitropyrazoles. nih.govacs.org

Specific Research Focus on 5-methoxy-3-nitro-1H-pyrazole within the Broader Pyrazole Landscape

While the pyrazole scaffold is extensively studied, specific research focusing exclusively on this compound is limited in publicly accessible literature. This particular substitution pattern, with an electron-donating methoxy (B1213986) group at the 5-position and an electron-withdrawing nitro group at the 3-position, presents an interesting electronic profile. The interplay between these two groups on the pyrazole ring would significantly influence its reactivity and potential applications. acs.org

The presence of the nitro group suggests potential applications in energetic materials, a field where nitropyrazoles are actively researched for their high density, thermal stability, and detonation performance. nih.govnih.gov The synthesis of such a compound would likely involve the multi-step functionalization of a pyrazole precursor, potentially through nitration of a methoxy-substituted pyrazole or by constructing the ring from appropriately substituted building blocks. rsc.orgresearchgate.netenergetic-materials.org.cn

Given the lack of dedicated studies, the properties of this compound can be inferred by examining related compounds. The data in the table below provides physical and chemical information for a selection of substituted pyrazoles, offering a comparative context for the potential characteristics of this compound.

Data on Related Pyrazole Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberReported Properties
3-Methoxy-4-nitro-1H-pyrazoleC4H5N3O3143.10400755-41-1Physical state: Solid. bldpharm.com
5-nitro-1H-pyrazole-3-carboxylic acidC4H3N3O4171.08198348-89-5Building block for chemical synthesis. boronmolecular.com
5-(chloromethyl)-1-methyl-3-nitro-1h-pyrazoleC5H6ClN3O2175.57Not specifiedMonoisotopic Mass: 175.01485 Da. uni.lu
3-Nitro-1H-pyrazole-5-carboxylic acidC4H3N3O4171.08925646-13-5Building block for chemical synthesis. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

3-methoxy-5-nitro-1H-pyrazole

InChI

InChI=1S/C4H5N3O3/c1-10-4-2-3(5-6-4)7(8)9/h2H,1H3,(H,5,6)

InChI Key

ROTJZXXCHVWTBR-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 3 Nitro 1h Pyrazole and Its Precursors

Overview of Established Pyrazole (B372694) Synthesis Routes

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These can be broadly categorized into cyclocondensation reactions, multicomponent strategies, and transition-metal catalyzed approaches.

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation reactions are a classical and widely employed method for synthesizing the pyrazole nucleus. nih.gov This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.gov The most common variant is the Knorr pyrazole synthesis, which utilizes the condensation of β-diketones or their synthetic equivalents with hydrazines. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Another important cyclocondensation strategy involves the use of α,β-unsaturated ketones and aldehydes as the three-carbon component. nih.gov The reaction with hydrazine initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The choice of starting materials and reaction conditions can influence the regioselectivity of the final product, which is a crucial consideration in the synthesis of specifically substituted pyrazoles.

Starting MaterialsReaction TypeProductRef.
1,3-Diketones and HydrazinesKnorr CyclocondensationPolysubstituted Pyrazoles nih.gov
α,β-Unsaturated Ketones and HydrazinesCyclocondensation/OxidationPyrazoles nih.gov
Hydrazonyl Halides and Activated Alkenes1,3-Dipolar CycloadditionPolysubstituted Pyrazoles

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netgoogle.com This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. Several MCRs have been developed for the synthesis of pyrazole derivatives. researchgate.netgoogle.com

A common strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can afford highly substituted pyrazoles. researchgate.net These reactions are often catalyzed by acids or bases and can be performed under environmentally benign conditions. google.com

Number of ComponentsStarting MaterialsCatalyst/ConditionsProductRef.
ThreeAldehyde, β-ketoester, HydrazineAcid or BaseSubstituted Pyrazoles researchgate.net
FourAldehyde, Malononitrile, Hydrazine, β-KetoesterVariousFused Pyrazole Systems

Transition-Metal Catalyzed Approaches in Pyrazole Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. These methods often provide access to pyrazole derivatives that are difficult to obtain through traditional methods and can offer high levels of regioselectivity.

One notable approach involves the palladium-catalyzed coupling of N-arylhydrazones with alkynes. This reaction proceeds through a sequence of steps including C-H activation and migratory insertion to form the pyrazole ring. Another strategy utilizes the copper-catalyzed reaction of enamines with diazo compounds. The catalytic cycle typically involves the formation of a metal carbene intermediate, which then undergoes cycloaddition with the enamine.

Targeted Synthesis of 5-methoxy-3-nitro-1H-pyrazole

The synthesis of the specifically substituted this compound requires a carefully planned synthetic sequence that controls the introduction of the methoxy (B1213986) and nitro groups onto the pyrazole core.

Precursor Synthesis and Strategic Functionalization

A plausible route to this compound begins with the synthesis of a suitable precursor, such as 5-methoxy-1H-pyrazole. The synthesis of this precursor itself can be approached in several ways. One potential method involves the preparation of a 5-halopyrazole, which can then undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy group. reddit.com The synthesis of 5-halopyrazoles can be achieved through various methods, including the diazotization of 5-aminopyrazoles followed by a Sandmeyer-type reaction. researchgate.net

Alternatively, one could start with the synthesis of a 3-amino-5-methoxypyrazole. The synthesis of aminopyrazoles is well-established, often involving the condensation of β-ketonitriles with hydrazine. nih.gov For instance, a β-ketonitrile bearing a methoxy group at the appropriate position could be utilized.

A search of available literature did not yield a direct, reported synthesis for 5-methoxy-1H-pyrazole. However, a related compound, 5-methoxymethyl-4-phenoxy-1H-pyrazol-3-ol, has been synthesized via the reaction of 2-methoxyacetyl chloride with the lithium salt of an oxyacetic acid ethyl ester, followed by cyclization with hydrazine hydrate. nih.gov This suggests that precursors with a methoxy group or a group that can be converted to a methoxy group can be incorporated during the pyrazole ring formation.

Another potential precursor is 3-amino-5-methoxypyrazole. While a direct synthesis was not found, the synthesis of 3-amino-5-methylpyrazole (B16524) from cyanoacetone and a hydrazinium (B103819) salt is known. google.com A similar strategy could potentially be employed using a methoxy-substituted analogue of cyanoacetone.

Regioselective Nitration Reactions in Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of this compound. The position of nitration on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Direct nitration of pyrazole itself typically yields 4-nitropyrazole. However, the presence of directing groups can alter this regioselectivity. An electron-donating group, such as a methoxy group at the 5-position, would be expected to activate the pyrazole ring towards electrophilic substitution. The directing effect of the methoxy group, coupled with the electronic properties of the pyrazole ring, would likely favor nitration at the 3- or 4-position.

A common method for the synthesis of 3-nitropyrazoles involves a two-step process starting from pyrazole. First, pyrazole is nitrated to give N-nitropyrazole, which then undergoes thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole. It is plausible that a similar strategy could be applied to a 5-methoxypyrazole precursor.

Another powerful method for the regioselective introduction of a nitro group is through the diazotization of an aminopyrazole followed by treatment with a nitrite (B80452) source, a reaction analogous to the Sandmeyer reaction. researchgate.net Starting with 3-amino-5-methoxypyrazole, diazotization would form a pyrazolediazonium salt. Subsequent reaction with sodium nitrite in the presence of a copper catalyst could potentially yield the desired this compound. This method offers a high degree of regiocontrol, as the position of the nitro group is determined by the initial position of the amino group.

A search of the available literature did not provide a specific, documented procedure for the nitration of 5-methoxy-1H-pyrazole to yield the 3-nitro isomer. However, the general principles of electrophilic aromatic substitution on substituted pyrazoles strongly suggest that a regioselective synthesis should be achievable through careful selection of the synthetic route and reaction conditions.

PrecursorReagents and ConditionsProductRef.
5-HalopyrazoleSodium Methoxide5-Methoxy-1H-pyrazole reddit.com
3-Amino-5-methoxypyrazole1. NaNO₂, HCl (Diazotization) 2. NaNO₂, Cu catalystThis compound researchgate.net
5-Methoxy-1H-pyrazoleNitrating agent (e.g., HNO₃/H₂SO₄ or N-nitropyrazole rearrangement)This compound and/or other isomers

Methodologies for Methoxy Group Introduction and Manipulation

The introduction and subsequent manipulation of a methoxy group on the pyrazole core are critical steps in the synthesis of this compound and related analogs. Methodologies often involve either the use of a methoxy-containing precursor or the direct modification of a pre-formed pyrazole ring.

Introduction of the Methoxy Group:

Direct introduction of a methoxy group onto the pyrazole ring can be challenging. A more common and effective strategy involves the O-methylation of a corresponding hydroxylated pyrazole precursor, such as 5-hydroxy-3-nitro-1H-pyrazole. This transformation is a standard procedure in organic synthesis, typically achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

In a biosynthetic context, the formation of a methoxy group on a related pyrazolo[4,3-e] conicet.gov.arorganic-chemistry.orgacs.orgtriazine scaffold has been observed through the sequential methylation of a precursor molecule, catalyzed by specific enzymes. acs.org For instance, 1,6-didesmethyltoxoflavin is converted to 5-methoxy-6-desmethyltoxoflavin (5-OCH3-6-DMT) via enzymatic O-methylation. acs.org This biological pathway underscores the principle of methylating a hydroxyl or tautomeric enol group as a viable route to introduce a methoxy substituent.

Alternatively, the methoxy group can be incorporated from the start of the synthesis by using a precursor that already contains it. For example, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid has been achieved using 3,3-dimethoxybutan-2-one (B1329833) as a starting material. google.com

Manipulation of the Methoxy Group:

The methoxy group is often used as a stable protecting group for a more reactive hydroxyl functional group. Its manipulation, typically involving cleavage or deprotection, is a key strategy in multi-step syntheses. A standard method for cleaving an aryl methoxy ether to reveal the corresponding phenol (B47542) (hydroxyl group) is treatment with strong Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. nih.gov This deprotection step is often necessary in the final stages of a synthesis to unmask a functional group required for biological activity or further chemical modification. nih.gov

Advanced Approaches to Regioselectivity and Stereoselectivity Control in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents significant challenges in controlling the orientation of substituents on the heterocyclic ring (regioselectivity) and the spatial arrangement of atoms when chiral centers are present (stereoselectivity).

Regioselectivity Control:

The classic Knorr synthesis of pyrazoles, involving the condensation of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine, can lead to a mixture of two regioisomeric products, which are often difficult to separate. conicet.gov.aracs.org To address this, several advanced methods have been developed to achieve high regioselectivity.

One of the most effective strategies is the careful selection of the reaction solvent. While traditional solvents like ethanol (B145695) often yield mixtures of isomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase regioselectivity. conicet.gov.aracs.org These non-nucleophilic, strongly hydrogen-bond-donating solvents can modulate the reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor, favoring the attack of hydrazine at a specific position. acs.org For example, the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol produces a nearly 1:1 mixture of regioisomers, whereas in HFIP, the selectivity improves to 97:3 in favor of the 5-(2-furyl)pyrazole derivative. acs.org

Effect of Solvent on Regioselectivity in Pyrazole Synthesis acs.org
1,3-DiketoneHydrazineSolventRegioisomer Ratio (2:3)Yield (%)
1aMethylhydrazineEthanol55:4575
1aMethylhydrazineTFE94:680
1aMethylhydrazineHFIP97:390
1bMethylhydrazineEthanol60:4070
1bMethylhydrazineHFIP>99:192

Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly enhance regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org Beyond solvent choice, various catalyst systems, including those based on copper, iron, and ruthenium, have been developed to provide regioselective access to a wide array of substituted pyrazoles from diverse starting materials like hydrazones, diols, and alkynes. organic-chemistry.org

Stereoselectivity Control:

Stereoselectivity is crucial in the synthesis of chiral pyrazole derivatives, which are important in medicinal chemistry. An effective approach for asymmetric synthesis involves the use of a chiral auxiliary. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov A subsequent stereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the auxiliary, yields chiral pyrazole derivatives with high enantiomeric excess (100% ee). nih.gov This method allows for the construction of a stereocenter directly attached to the pyrazole nitrogen. nih.gov

In a different approach to stereocontrol, the synthesis of (E)- and (Z)-isomers of N-carbonylvinylated pyrazoles can be switched by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. nih.gov The Michael addition of pyrazoles to conjugated carbonyl alkynes without the catalyst yields the thermodynamically stable (E)-isomer. nih.gov However, when Ag₂CO₃ is added, it is proposed to act as a coordination guide, leading to the selective formation of the (Z)-isomer. nih.gov This method demonstrates excellent stereoselectivity and high regioselectivity for asymmetrically substituted pyrazoles. nih.gov

Chemical Reactivity and Transformation Studies of 5 Methoxy 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the context of pyrazoles, which are five-membered aromatic heterocycles, the presence of two adjacent nitrogen atoms influences the ring's reactivity. mdpi.com The pyrazole ring contains both a pyridine-like nitrogen (sp2-hybridized and basic) and a pyrrole-like nitrogen (involved in the aromatic system). mdpi.com Generally, five-membered heterocycles like pyrroles, furans, and thiophenes are more susceptible to electrophilic attack than benzene (B151609) due to the ability of the heteroatom to stabilize the cationic intermediate. wikipedia.org

For 5-methoxy-3-nitro-1H-pyrazole, the pyrazole ring is substituted with both an electron-donating methoxy (B1213986) group (-OCH3) and a strong electron-withdrawing nitro group (-NO2). The nitro group is a powerful deactivating group, making the aromatic ring electron-deficient and less susceptible to electrophilic attack. youtube.com Conversely, the methoxy group is an activating group. The interplay of these opposing electronic effects, along with the inherent reactivity of the pyrazole nucleus, governs the outcome of electrophilic substitution reactions.

Typically, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. mdpi.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the π-system of the aromatic ring to form a carbocation intermediate (the rate-determining step), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is often achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+) as the active electrophile. youtube.commasterorganicchemistry.com

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the this compound ring, enhanced by the potent electron-withdrawing nitro group, makes it a suitable candidate for nucleophilic substitution reactions. In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

A notable example of nucleophilic substitution on a similarly substituted heterocyclic system is observed in the reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. nii.ac.jp This compound readily undergoes nucleophilic substitution at the 2-position with various nitrogen- and sulfur-centered nucleophiles. For instance, reactions with piperidine, pyrrole, indole (B1671886), imidazole, and benzimidazole (B57391) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) afford the corresponding 2-substituted indole derivatives in high yields. nii.ac.jp Similarly, sodium thiomethoxide (NaSMe) and N-acetyl-L-cysteine can act as effective sulfur nucleophiles. nii.ac.jp

These examples suggest that this compound could potentially undergo nucleophilic substitution, with the methoxy group or the nitro group acting as the leaving group, depending on the reaction conditions and the nature of the nucleophile. The position of nucleophilic attack would be influenced by the combined directing effects of the substituents and the inherent electronic properties of the pyrazole ring.

Derivatization and Functionalization Strategies

The functional groups present in this compound offer multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities. A common and crucial transformation is the reduction of the nitro group to an amino group (-NH2). This reduction can be achieved using various reducing agents, such as metals (e.g., iron, zinc) in acidic media. youtube.com The resulting amino-pyrazole derivative serves as a key intermediate for further functionalization, such as in the synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. nih.gov

The nitro group can also participate in nucleophilic aromatic substitution reactions under specific activating conditions.

Chemical Transformations Involving the Methoxy Group

The methoxy group can also be a site for chemical modification. For instance, in a related indole system, the methoxy group is liberated during nucleophilic attack at the adjacent position. nii.ac.jp While specific transformations involving the methoxy group of this compound are not detailed in the provided context, general reactions of aryl ethers could potentially be applied.

Reactions at the Pyrazole Nitrogen Atoms (N-alkylation, N-acylation)

The pyrazole ring possesses two nitrogen atoms that can be functionalized, typically through N-alkylation or N-acylation. The regioselectivity of these reactions on unsymmetrical pyrazoles is a critical aspect, often influenced by steric and electronic factors. mdpi.comsemanticscholar.org

N-alkylation of pyrazoles can be achieved under basic conditions by deprotonating the ring nitrogen followed by the addition of an alkyl halide. semanticscholar.org Alternatively, acid-catalyzed methods have been developed. For example, trichloroacetimidates in the presence of a Brønsted acid catalyst can be used for the N-alkylation of pyrazoles. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product being determined by steric hindrance. mdpi.comsemanticscholar.org For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate (B1259523) yields a mixture of the two possible N-alkylated regioisomers. mdpi.com

The synthesis of 1-methyl-3-nitro-5-methoxycarbonyl pyrazole has been reported, demonstrating the feasibility of N-methylation on a substituted pyrazole ring. researchgate.net

Investigation of Rearrangement Mechanisms and Pathways

Rearrangement reactions can occur in pyrazole systems under certain conditions. For example, the reaction of diphenyl diazomethane (B1218177) with secondary nitroolefins can lead to the formation of nitropyrazolines, which can then rearrange to form substituted pyrazoles upon treatment with acids or bases. nih.gov

Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the electron density on the pyrazole ring nitrogens, which can provide insights into the regioselectivity of reactions. mdpi.com The tautomerism of pyrazoles, particularly in 3(5)-substituted derivatives, also plays a significant role in their reactivity and can influence rearrangement pathways. mdpi.com The stability of different tautomers can be affected by the electronic nature of the substituents; electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups stabilize the system at the C5 position. mdpi.com

The table below summarizes the key reactions and transformations discussed:

Reaction Type Reagents and Conditions Product Type Key Findings
Electrophilic Aromatic SubstitutionHNO3/H2SO4Nitrated PyrazoleThe nitro group deactivates the ring towards electrophilic attack. youtube.com
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., amines, thiols), Base (e.g., NaH)Substituted PyrazoleThe electron-withdrawing nitro group facilitates nucleophilic attack. nii.ac.jp
Nitro Group ReductionMetal (e.g., Fe, Zn), AcidAmino-pyrazoleA key transformation for further functionalization. youtube.com
N-AlkylationAlkyl halide, Base or Trichloroacetimidate, AcidN-Alkyl PyrazoleRegioselectivity is influenced by steric and electronic factors. mdpi.comsemanticscholar.org

Formation of Fused Heterocyclic Systems Derived from this compound

The formation of fused heterocyclic systems from this compound is a multi-step process that leverages the reactivity of the pyrazole core and its substituents. The primary strategy involves the chemical transformation of the nitro group into a more versatile functional group, typically an amino group, which then acts as a nucleophile in cyclocondensation reactions to build the fused ring system.

A crucial initial step is the reduction of the 3-nitro group to a 3-amino group, yielding 3-amino-5-methoxypyrazole. This transformation is commonly achieved through catalytic hydrogenation. azom.comresearchgate.netrsc.org Standard procedures involve the use of catalysts such as palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. rsc.org Other reducing agents used for nitroarenes, which could be applicable here, include sodium borohydride (B1222165) in the presence of a catalyst. rsc.org The resulting 3-amino-5-methoxypyrazole is a key intermediate, possessing two nucleophilic nitrogen atoms—the endocyclic pyrazole nitrogen and the exocyclic amino group—which are poised for reaction with biselectrophilic reagents to form a variety of fused heterocycles.

The subsequent cyclocondensation of 3-amino-5-methoxypyrazole with various 1,3-dielectrophiles is a versatile method for constructing fused pyrimidine (B1678525) and pyridine (B92270) rings, leading to systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their diverse biological activities. rsc.orgmdpi.com

The reaction with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone of this synthetic strategy. beilstein-journals.orgnih.gov Depending on the reagent and reaction conditions, different isomeric fused systems can be selectively obtained. The regioselectivity of the cyclization is often influenced by the relative reactivity of the nucleophilic centers in the aminopyrazole and the electrophilic centers in the reaction partner. mdpi.com

Below are detailed research findings on the formation of specific fused heterocyclic systems derived from the intermediate, 3-amino-5-methoxypyrazole.

Pyrazolo[1,5-a]pyrimidines

The reaction of 3-amino-5-methoxypyrazole with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in a suitable solvent like acetic acid or ethanol under reflux, is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netorganic-chemistry.org The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system. The substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) ring is determined by the structure of the β-dicarbonyl compound used.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-amino-5-methoxypyrazole
ReactantResulting Fused SystemReaction ConditionsReference
Acetylacetone2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidineAcetic acid, reflux researchgate.net
Ethyl acetoacetate5-Hydroxy-2-methoxy-7-methylpyrazolo[1,5-a]pyrimidineEthanol, reflux nih.gov
Diethyl malonate5,7-Dihydroxy-2-methoxypyrazolo[1,5-a]pyrimidineSodium ethoxide, ethanol nih.gov
(E)-3-(Dimethylamino)-1-(heteroaryl)prop-2-en-1-one7-Heteroaryl-2-methoxypyrazolo[1,5-a]pyrimidine-3-carboxamideAqueous ethanol, ambient temperature researchgate.net

Pyrazolo[3,4-b]pyridines

Alternatively, the reaction of 3-amino-5-methoxypyrazole can be directed to form pyrazolo[3,4-b]pyridines. This is often achieved by reacting the aminopyrazole with α,β-unsaturated carbonyl compounds or with a combination of a ketone and an active methylene (B1212753) compound in a multicomponent reaction. mdpi.comnih.gov The regiochemical outcome, leading to the [3,4-b] isomer, depends on the reaction pathway and the specific reactants employed. For instance, the reaction with alkynyl aldehydes can lead to functionalized pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 3-amino-5-methoxypyrazole
Reactant(s)Resulting Fused SystemReaction ConditionsReference
Alkynyl aldehydesFunctionalized 2-methoxypyrazolo[3,4-b]pyridinesAg(I), I2, or NBS, 6-endo-dig cyclization nih.gov
1,3-Dicarbonyl compounds (non-symmetrical)Regioisomeric 2-methoxypyrazolo[3,4-b]pyridinesVarying solvents and catalysts to control regioselectivity mdpi.com
Ketone, aldehyde, and acid catalystTrisubstituted 2-methoxypyrazolo[3,4-b]pyridinesThree-component coupling in a protic solvent researchgate.net
Halogenated aromatic aldehydesSubstituted 2-methoxypyrazolo[3,4-b]quinolinesHigh temperature condensation mdpi.com

Structural Elucidation and Spectroscopic Analysis Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 5-methoxy-3-nitro-1H-pyrazole, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group would be expected to appear as a singlet, typically in the range of 3.8-4.2 ppm. The single proton on the pyrazole (B372694) ring would also produce a singlet, with its chemical shift influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The NH proton of the pyrazole ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbon of the methoxy group would resonate in the aliphatic region, while the three carbons of the pyrazole ring would appear in the aromatic region. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the nitro group would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃~3.9~58
C4-H~6.8-
N-HBroad, variable-
C3-~155
C4-~105
C5-~160

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.

The most prominent bands would be those corresponding to the nitro group. The asymmetric stretching vibration of the N-O bond in a C-nitro group typically appears in the region of 1560-1520 cm⁻¹, while the symmetric stretching vibration is found between 1360-1330 cm⁻¹. The presence of a strong absorption band in these regions would be a clear indicator of the nitro functionality.

Other important vibrations include the N-H stretch of the pyrazole ring, which would likely be observed as a broad band in the range of 3400-3200 cm⁻¹. The C-H stretching of the methoxy group would appear around 2950-2850 cm⁻¹, and the C-O stretching of the methoxy group would be visible in the 1250-1000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring would contribute to absorptions in the 1600-1400 cm⁻¹ range. acrhem.org

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3400-3200 (broad)
C-H (methoxy)Stretching2950-2850
NO₂ (nitro)Asymmetric Stretching1560-1520
NO₂ (nitro)Symmetric Stretching1360-1330
C=N, C=C (pyrazole ring)Stretching1600-1400
C-O (methoxy)Stretching1250-1000

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

The fragmentation pattern would be expected to show characteristic losses of small neutral molecules. For example, the loss of the nitro group (NO₂) would result in a significant fragment ion. Other likely fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O). Analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy.

Theoretical and Computational Chemistry of 5 Methoxy 3 Nitro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of pyrazole (B372694) derivatives. nih.gov These computational techniques are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules like 5-methoxy-3-nitro-1H-pyrazole. researchgate.netmaterialsciencejournal.org Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for studying substituted pyrazoles. researchgate.net Such calculations provide a foundational understanding of the molecule's stability and electronic configuration. superfri.org For complex pyrazole systems, these theoretical results have shown a high correlation with experimental data, validating their predictive power.

Molecular Orbital (MO) theory is central to understanding the electronic behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For pyrazole derivatives, the distribution of these frontier orbitals is heavily influenced by the substituents on the ring. nih.gov

In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group (-NO₂) significantly lowers the energy of the LUMO. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting that the molecule is reactive and prone to charge transfer within its structure. dntb.gov.ua Typically, the HOMO in such systems is distributed over the pyrazole ring and the electron-donating group, whereas the LUMO is concentrated around the electron-withdrawing group. nih.gov This separation of frontier orbitals dictates the molecule's behavior in chemical reactions, where it can act as both an electron donor (from the HOMO) and an acceptor (to the LUMO).

Orbital TypeGeneral Energy LevelLikely Location in this compound
Sigma (σ)LowestThroughout the molecular framework
Pi (π)IntermediateDelocalized across the pyrazole and nitro groups
Non-bonding (n)HighLone pairs on oxygen and nitrogen atoms
Pi-antibonding (π)HigherPrimarily on the nitro group and pyrazole ring
Sigma-antibonding (σ)HighestThroughout the molecular framework

Computational chemistry enables the prediction of potential reaction pathways and the associated energy barriers. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed mechanistic understanding of chemical transformations. For pyrazole derivatives, electrophilic substitution is known to occur preferentially at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. nih.gov

For this compound, the presence of the activating methoxy group and the deactivating nitro group creates a complex reactivity profile. Theoretical calculations can model the protonation/deprotonation events, which are crucial in determining reaction pathways, especially in acidic or basic media. encyclopedia.pub By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of various reactions can be assessed, guiding synthetic efforts and explaining observed regioselectivity.

Tautomeric Equilibria and Stability Analysis of 1H-Pyrazoles

A defining characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms. nih.govresearchgate.net This phenomenon, known as annular prototropic tautomerism, is a rapid equilibrium that influences the compound's chemical and physical properties. encyclopedia.pubmdpi.com For an unsymmetrically substituted pyrazole like this compound, this equilibrium involves two distinct chemical species: this compound and 3-methoxy-5-nitro-1H-pyrazole. Determining which tautomer is more stable is crucial for understanding its structure and reactivity. researchgate.net

The position of the tautomeric equilibrium in substituted pyrazoles is highly dependent on the electronic nature of the substituents at the C3 and C5 positions. nih.govresearchgate.net Theoretical studies, often employing DFT and ab initio methods, have established general rules for predicting tautomeric preference.

Electron-donating groups (like -OCH₃, -NH₂, -CH₃) tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov

Electron-withdrawing groups (like -NO₂, -COOH, -CHO) generally favor the tautomer where the substituent is at the C5 position. nih.gov

In the case of this compound, these two effects are in opposition. The electron-donating methoxy group at C5 would favor the 3-methoxy-5-nitro tautomer, while the electron-withdrawing nitro group at C3 would also favor the 3-nitro-5-methoxy tautomer (which is the same molecule). Therefore, based on these established principles, the This compound tautomer is predicted to be the more stable form in the gas phase. nih.gov

SubstituentElectronic EffectPreferred Position for Stability
-OCH₃ (Methoxy)Electron-DonatingC3
-NO₂ (Nitro)Electron-WithdrawingC5

The surrounding environment, particularly the solvent, can significantly alter the tautomeric equilibrium. nih.gov While gas-phase calculations predict the intrinsic stability of tautomers, solution-phase behavior can differ due to solute-solvent interactions. rsc.org Solvent polarity and its ability to form hydrogen bonds are key factors. nih.govcdnsciencepub.com

In general, polar solvents can stabilize the more polar tautomer. rsc.org For pyrazoles, specific interactions like hydrogen bonding between the pyrazole's N-H group and a solvent molecule can shift the equilibrium. nih.gov Studies have shown that dipolar aprotic solvents can be used to slow the rate of proton exchange between tautomers. nih.gov The use of solvents like DMSO, acetone, or chloroform (B151607) is often preferred for NMR studies of pyrazole tautomerism, as they have a less disruptive effect compared to protic solvents like water or alcohols. nih.gov A computational study on a related pyrazole derivative showed a significant contribution from solvent molecules in the intermolecular proton transfer process. mdpi.com Therefore, while the 5-methoxy-3-nitro tautomer is likely favored intrinsically, the exact ratio of tautomers in solution will depend on the specific solvent used. nih.govacs.org

Intermolecular Interactions and Molecular Aggregation Studies

The structure of this compound, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the pyridine-like nitrogen and the oxygen atoms of the nitro and methoxy groups), allows for the formation of various intermolecular interactions. mdpi.com In the solid state, pyrazoles are known to self-associate, forming structures such as dimers, trimers, and linear chains (catemers) through N-H···N hydrogen bonds. mdpi.comnih.gov

The specific substituents on the pyrazole ring modulate these aggregation patterns. mdpi.com In this compound, the presence of the nitro and methoxy groups provides additional sites for weaker C-H···O interactions, further stabilizing the crystal lattice. In solution, the formation of these self-aggregates competes with interactions with solvent molecules. mdpi.com In polar protic solvents, solute-solvent hydrogen bonds may be favored over solute-solute interactions, leading to the prevalence of monomeric species hydrogen-bonded to the solvent. fu-berlin.de In contrast, in nonpolar solvents, self-association is more likely to occur. fu-berlin.de Computational studies can model these interactions to predict the most stable supramolecular structures and help rationalize the observed solid-state packing or solution behavior. researchgate.net

Advanced Applications and Material Science Contributions of 5 Methoxy 3 Nitro 1h Pyrazole Derivatives

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The 5-methoxy-3-nitro-1H-pyrazole framework is a highly valuable building block in organic synthesis due to the strategic placement of its functional groups, which allows for a variety of chemical transformations. The pyrazole (B372694) ring itself is an electron-rich system, but the potent electron-withdrawing nitro group at the C3 position significantly influences its reactivity, making it a versatile precursor for more complex molecules. mdpi.com

The synthesis of nitropyrazoles often involves the nitration of a pyrazole precursor. acrhem.org Common methods include nitration with nitric acid in sulfuric acid or with a mixture of nitric acid and acetic anhydride. nih.gov An alternative route involves the thermal rearrangement of N-nitropyrazoles to yield C-nitropyrazoles. acrhem.orgacs.org Once formed, the nitro-substituted pyrazole can undergo various reactions. The nitro group can be reduced to an amino group, providing a nucleophilic site for further functionalization and the construction of fused heterocyclic systems. researchgate.net This amino group is a key functional handle for building pyrazolo[1,5-a]pyrimidines and other complex scaffolds. mdpi.com

Furthermore, the presence of both nitro and methoxy (B1213986) groups on the pyrazole ring opens avenues for nucleophilic substitution reactions. For instance, 3-methoxy-4-nitro-1H-pyrazole, a related isomer, is utilized as a reagent in the preparation of pyridine (B92270) compounds that act as focal adhesion kinase (FAK) inhibitors for potential use in cancer treatment. chemicalbook.com The reactivity of the pyrazole core allows for the regioselective introduction of various substituents, making these compounds ideal starting materials for creating libraries of derivatives for pharmacological and material science screening. researchgate.netarkat-usa.org The synthesis of 1,3,5-trisubstituted pyrazoles from precursors like nitroolefins highlights the utility of the nitro group in facilitating cycloaddition reactions. acs.org This versatility establishes nitromethoxypyrazoles as crucial intermediates for accessing a wide array of functionalized heterocyclic compounds. nih.govorganic-chemistry.org

FeatureDescriptionSynthetic Utility
Pyrazole Core Electron-rich five-membered heterocycle.Foundation for diverse functionalization. mdpi.com
Nitro Group (-NO2) Strong electron-withdrawing group.Activates the ring for nucleophilic substitution, can be reduced to an amine. researchgate.net
Methoxy Group (-OCH3) Electron-donating group.Modulates ring electronics and can be a site for ether cleavage.
Reactivity Amenable to nitration, reduction, and substitution reactions.Enables synthesis of complex molecules like kinase inhibitors and fused heterocycles. mdpi.comchemicalbook.com

Applications in Dye Chemistry and Fluorescent Materials

The unique electronic properties conferred by the nitro and methoxy substituents make derivatives of this compound attractive candidates for the development of dyes and fluorescent materials. semanticscholar.org The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on an aromatic scaffold can create a "push-pull" system. This arrangement often leads to significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic of many organic fluorophores and solvatochromic dyes.

Research has shown that nitro-substituted heterocyclic systems, such as those derived from nitroindazoles (a benzofused pyrazole analogue), can be transformed into highly fluorescent compounds. semanticscholar.orgresearchgate.net Synthetic strategies often involve the nucleophilic substitution of a hydrogen atom in the nitro-azole, followed by an intramolecular cyclization to build larger, more conjugated systems. researchgate.net These reactions can yield novel fluorescent heterocyclic compounds like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. researchgate.net

The resulting dyes often exhibit strong fluorescence with properties that can be tuned by modifying the substituents on the pyrazole ring. nih.gov The fluorescence quantum yield (ΦF), absorption (λabs), and emission (λem) wavelengths are sensitive to the molecular structure and the surrounding solvent environment. semanticscholar.org For example, newly synthesized fluorescent compounds derived from 5-nitro-1H-indazole displayed significant fluorescence in chloroform (B151607), with emission maxima varying based on their specific chemical structure. semanticscholar.orgresearchgate.net This tunability is crucial for designing molecular probes for specific applications, such as in bioimaging or as emitters in organic light-emitting devices (OLEDs). semanticscholar.orgnih.gov

Compound FamilySynthetic PrecursorKey TransformationResulting SystemPhotophysical Property
Pyrazolo[4,3-a]acridines5-Nitroindazole derivativesNucleophilic substitution and cyclizationFused, conjugated heterocyclic systemStrong fluorescence. semanticscholar.orgresearchgate.net
Isoxazolo[4,3-e]indazoles1-Methyl-5-nitro-1H-indazoleReaction with aryl acetonitrilesNew heterocyclic systemStudied for fluorescence properties. researchgate.net
Pyrazolo[4,3-f]thieno[3,2-b]quinolines5-Nitroindazole derivativesNucleophilic substitution of hydrogenFused, conjugated heterocyclic systemRevealed fluorescent properties. researchgate.net

Contributions to Agrochemical Research as Chemical Scaffolds

The pyrazole scaffold is a well-established and privileged structure in agrochemical research, forming the basis for numerous commercial herbicides, fungicides, and insecticides. The functionalization of the pyrazole ring allows for the fine-tuning of biological activity and physical properties to meet the stringent requirements for crop protection agents.

Derivatives of this compound serve as important chemical scaffolds in this field. The presence of the nitro group is particularly significant, as this functionality is found in various classes of pesticides. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters for its efficacy and environmental profile. Pyrazole derivatives have been investigated for a wide range of biological activities, and their synthetic accessibility makes them attractive for creating libraries of compounds for high-throughput screening in agrochemical discovery. acrhem.org Several 3-aminopyrazole (B16455) derivatives, which can be synthesized from nitropyrazole precursors, are known to have herbicidal or pesticidal properties. google.com The versatility of the pyrazole ring allows for its incorporation into larger molecules designed to interact with specific biological targets in weeds, fungi, or insects.

Potential in Advanced Functional Materials, Including Supramolecular and Polymer Chemistry

The application of this compound and its derivatives extends into the realm of advanced functional materials, particularly in supramolecular and polymer chemistry. The ability of the pyrazole ring to participate in hydrogen bonding (acting as both a hydrogen bond donor and acceptor) and other non-covalent interactions makes it an excellent motif for designing self-assembling systems. acrhem.org

Recent studies have demonstrated the use of pyrazole-based motifs in constructing supramolecular polymers. rsc.org For instance, pyrazole units have been coupled with BODIPY (boron-dipyrromethene) dyes, which are known for their strong fluorescence. The resulting molecules can self-assemble into well-defined aggregates, such as J-aggregates or H-aggregates, through hydrogen bonding and π-π stacking interactions. The specific aggregation pathway and the stability of the resulting supramolecular structure can be controlled by the rational design of the pyrazole motif. rsc.org

The dynamic nature of these supramolecular assemblies, influenced by factors like temperature and solvent, makes them promising for applications in sensing and responsive materials. rsc.org The nitro and methoxy groups on the pyrazole ring can further modulate the electronic properties and the strength of intermolecular interactions, providing a handle to tune the properties of the final material. This potential for creating ordered, functional architectures at the molecular level positions these pyrazole derivatives as valuable components for the future development of smart materials, sensors, and soft electronics. semanticscholar.org

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes to 5-methoxy-3-nitro-1H-pyrazole

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research will likely focus on developing "green" synthetic pathways to this compound that are safer, more efficient, and produce less waste than traditional methods. nih.gov The synthesis of related mononitropyrazoles has already shown compatibility with green chemistry principles, suggesting a promising outlook for this specific compound. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave activation, often in solvent-free conditions, can dramatically shorten reaction times and increase yields for pyrazole (B372694) synthesis. nih.gov

Novel Catalysis: The design of innovative catalysts, such as nano-catalysts or modified layered double hydroxides, could enable highly selective and efficient one-pot reactions under mild conditions. rsc.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a critical aspect of sustainable synthesis. nih.govjetir.org Research into one-pot, multi-component reactions in aqueous media represents a significant step forward. rsc.orgnih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, will be a priority. jetir.orgnih.gov

Table 1: Potential Green Synthesis Methodologies

Methodology Principle Potential Advantage for this compound Synthesis
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions directly and efficiently. Reduced reaction times and increased product yields. nih.gov
Solvent-Free Reactions Conducts reactions without a solvent medium. Minimizes solvent waste and simplifies product purification. nih.goviiardjournals.org
Novel Catalysis Employs advanced catalysts (e.g., nano-catalysts, ionic liquids). High efficiency, selectivity, and catalyst reusability. rsc.orgnih.gov
Aqueous Media Synthesis Uses water as the reaction solvent. Eliminates the need for volatile organic compounds (VOCs). nih.gov

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The distinct electronic nature of this compound suggests a rich and largely unexplored reactivity. The interplay between the methoxy (B1213986) and nitro substituents governs the molecule's behavior, opening doors to novel chemical transformations. Future research should systematically investigate its reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and functional group interconversions. A detailed study of its tautomeric forms is also warranted, as this can significantly influence reactivity. researchgate.net Understanding these pathways is crucial for utilizing this compound as a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Advanced Computational Modeling for the Prediction of Chemical Behavior and Synthetic Outcomes

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. For this compound, advanced computational modeling can provide invaluable insights.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, molecular orbitals, and reaction mechanisms of the compound. eurasianjournals.com This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity.

Molecular Docking and Dynamics: These simulations can predict how this compound and its derivatives might bind to biological targets, such as enzymes or receptors. semanticscholar.orgelsevier.com This is particularly relevant for guiding the design of new therapeutic agents.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity or material properties of a series of related pyrazole analogues. nih.govmedjrf.com This allows for the virtual screening and prioritization of candidate molecules for synthesis.

Table 2: Computational Tools for Future Research

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Elucidation of electronic properties and reaction pathways. Chemical reactivity, spectral properties, synthetic outcomes. eurasianjournals.com
Molecular Docking Prediction of binding modes to biological macromolecules. Identification of potential therapeutic targets and binding affinity. semanticscholar.org
Machine Learning / QSAR Forecasting biological activity or material properties. Design of novel molecules with enhanced anticancer or other desired activities. nih.govmedjrf.com

Expansion into Emerging Functional Material Science Domains

The unique combination of a nitrogen-rich heterocyclic ring and a nitro group makes nitropyrazoles attractive for applications in material science. Future investigations should explore the potential of this compound and its derivatives in emerging technological fields.

Energetic Materials: Nitropyrazoles are a well-established class of high-energy density materials (HEDMs). Their high nitrogen content and favorable oxygen balance contribute to their use in explosives, propellants, and pyrotechnics. nih.gov The methoxy group in this compound could be used to tune properties such as density, stability, and sensitivity, making it a valuable precursor for novel energetic compounds.

Organic Electronics: Functionalized pyrazoles have shown promise in organic light-emitting diodes (OLEDs) due to their electron-transport properties. vulcanchem.com The specific electronic characteristics of this compound could be harnessed to develop new organic semiconductors or components for advanced electronic devices.

Q & A

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR confirms substitution patterns. The nitro group deshields adjacent protons (e.g., δ 8.2–8.5 ppm for C3-H in nitro-pyrazoles) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₄H₄N₃O₃: 154.03 g/mol).

Q. Advanced Resolution of Contradictions

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves tautomerism (1H vs. 2H pyrazole forms) and nitro-group orientation. Software like OLEX2 refines bond lengths and angles .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm electronic effects of the nitro and methoxy groups .

What strategies are employed to study the biological activity of this compound derivatives?

Q. Basic Screening

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates. IC₅₀ values indicate potency .
  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Advanced Mechanistic Studies

  • Molecular docking : Pyrazole derivatives often interact with hydrophobic pockets in enzymes (e.g., binding free energy calculations with AutoDock Vina) .
  • Metabolic stability : LC-MS/MS monitors in vitro degradation in liver microsomes to assess pharmacokinetic potential .

How can computational chemistry aid in the design of this compound-based drug candidates?

Q. Basic QSAR Modeling

  • Descriptor selection : LogP, polar surface area, and H-bond donors predict bioavailability.
  • Training sets : Use existing pyrazole bioactivity data (e.g., PubChem AID 1345083) .

Q. Advanced Applications

  • MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .
  • ADMET Prediction : SwissADME or ADMETLab2.0 evaluates toxicity risks (e.g., hERG inhibition) .

How should researchers address conflicting data in the literature regarding the reactivity of nitro-pyrazoles?

Q. Basic Reconciliation

  • Reproducibility : Validate reported procedures (e.g., nitration conditions) and compare analytical data (e.g., melting points, NMR shifts) .
  • Meta-analysis : Aggregate data from PubChem and ECHA to identify consensus properties .

Q. Advanced Approaches

  • In situ monitoring : ReactIR tracks intermediate formation during synthesis to pinpoint divergent pathways .
  • Isotopic labeling : ¹⁵N-labeled precursors clarify nitro-group participation in reaction mechanisms .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Scale-up Considerations

  • Exothermic reactions : Use jacketed reactors with temperature control to manage nitration hazards .
  • Cost-effective purification : Replace column chromatography with recrystallization (e.g., ethanol/water) .

Q. Advanced Solutions

  • Flow chemistry : Continuous nitration in microreactors minimizes side reactions and improves safety .
  • Process analytical technology (PAT) : Real-time HPLC monitoring ensures batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.